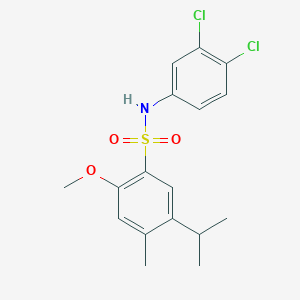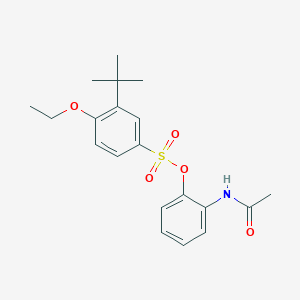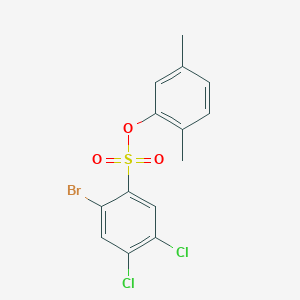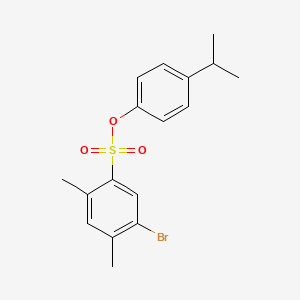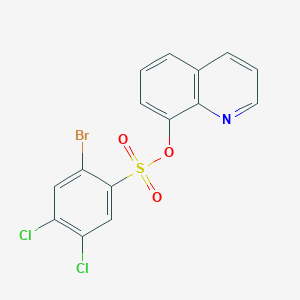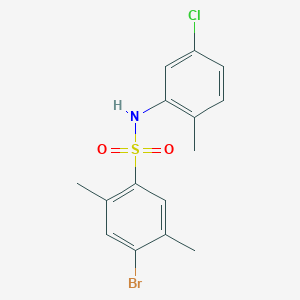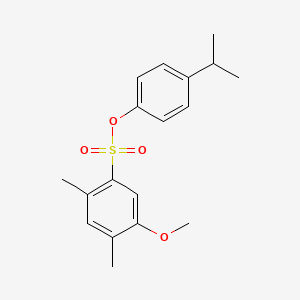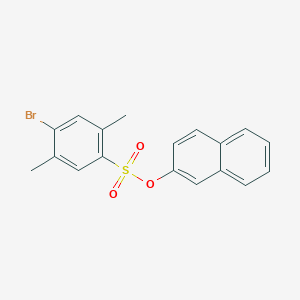
(2-Bromophenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate, commonly known as Bromfenac Sodium, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in scientific research for its potent anti-inflammatory and analgesic properties. Bromfenac Sodium is a synthetic compound that belongs to the arylacetic acid derivative class of NSAIDs.
Mécanisme D'action
Bromfenac Sodium works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response and the sensation of pain. By inhibiting COX enzymes, Bromfenac Sodium reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Bromfenac Sodium has been shown to have potent anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis, colitis, and neuropathic pain. Bromfenac Sodium has also been shown to have minimal effects on the gastrointestinal system, making it a promising candidate for the treatment of inflammatory and painful conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Bromfenac Sodium has several advantages as a research tool. It is a potent anti-inflammatory and analgesic agent that is widely available and relatively inexpensive. It has been extensively studied in animal models and has a well-established mechanism of action. However, there are also limitations to its use. Bromfenac Sodium may have off-target effects that could confound experimental results. Additionally, its potency may vary depending on the experimental conditions, which could make it difficult to compare results between studies.
Orientations Futures
There are several future directions for research on Bromfenac Sodium. One area of interest is the development of new formulations of Bromfenac Sodium that could improve its efficacy and reduce its side effects. Another area of interest is the investigation of the long-term effects of Bromfenac Sodium on the gastrointestinal system, as well as its potential effects on other organ systems. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of Bromfenac Sodium in humans.
Méthodes De Synthèse
The synthesis of Bromfenac Sodium involves the reaction of 2-bromophenylacetic acid with 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure Bromfenac Sodium.
Applications De Recherche Scientifique
Bromfenac Sodium is widely used in scientific research for its potent anti-inflammatory and analgesic properties. It is commonly used in studies that investigate the mechanisms of inflammation and pain, as well as in studies that aim to develop new drugs for the treatment of inflammatory and painful conditions.
Propriétés
IUPAC Name |
(2-bromophenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4S/c1-11(2)13-10-17(16(21-4)9-12(13)3)23(19,20)22-15-8-6-5-7-14(15)18/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOITMKEEFARST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)
![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)
